Product packaging for 2-[3-(Difluoromethoxy)phenyl]morpholine(Cat. No.:CAS No. 1094649-73-6)

2-[3-(Difluoromethoxy)phenyl]morpholine

Katalognummer: B1420111
CAS-Nummer: 1094649-73-6
Molekulargewicht: 229.22 g/mol
InChI-Schlüssel: SNOOHUIZKCHLMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-[3-(Difluoromethoxy)phenyl]morpholine is a chemical compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.22 g/mol . It belongs to the class of substituted phenylmorpholines, which are derivatives of the 2-phenylmorpholine structure . Compounds within this class are frequently investigated in medicinal chemistry for their biological activity, particularly as modulators of monoamine neurotransmitters . The incorporation of a difluoromethoxy group at the meta-position of the phenyl ring is a significant structural feature, as the introduction of fluorine atoms is a common strategy in drug design to influence the molecule's metabolic stability, lipophilicity, and electronic properties . Research into related phenylmorpholine analogs has explored their potential interactions with targets such as serotonin and norepinephrine transporters, indicating the value of this chemical scaffold in neuropharmacological research . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2NO2 B1420111 2-[3-(Difluoromethoxy)phenyl]morpholine CAS No. 1094649-73-6

Eigenschaften

IUPAC Name

2-[3-(difluoromethoxy)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-11(13)16-9-3-1-2-8(6-9)10-7-14-4-5-15-10/h1-3,6,10-11,14H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOOHUIZKCHLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281175
Record name 2-[3-(Difluoromethoxy)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094649-73-6
Record name 2-[3-(Difluoromethoxy)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094649-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Difluoromethoxy)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethoxy)phenyl]morpholine typically involves the reaction of 3-(difluoromethoxy)aniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Difluoromethoxy)phenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential : The compound is under investigation for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancers. Its structural properties allow it to interact with biological targets effectively.

  • Anti-inflammatory Activity : Research indicates that 2-[3-(Difluoromethoxy)phenyl]morpholine inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests its potential utility in treating conditions characterized by chronic inflammation .
  • Anticancer Properties : Preliminary studies have shown that the compound induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism involves cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent .

Biological Research

Biological Activity : The compound serves as a valuable tool in biological research for studying the effects of difluoromethoxy phenyl derivatives on cellular processes.

  • Enzyme Inhibition Studies : It has been utilized to explore the inhibition of specific enzymes involved in inflammatory pathways. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic targets.
  • Cell Viability Assays : In vitro assays have demonstrated a dose-dependent reduction in cell viability among various cancer cell lines, highlighting its significance in cancer research.

Industrial Applications

Chemical Intermediates : this compound is also explored for its role as an intermediate in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

  • Synthesis of Bioactive Molecules : The compound's unique structure allows it to be a precursor in the development of bioactive molecules, which can lead to new therapeutic agents.

In Vitro Studies

A significant study examined the effects of this compound on human cancer cell lines. Results indicated:

  • A dose-dependent reduction in cell viability across multiple cancer types.
  • Enhanced efficacy against MCF-7 and A549 cells, suggesting its potential as a therapeutic agent.

Inflammation Models

In animal models simulating inflammation:

  • Administration of the compound resulted in reduced edema formation and lower levels of inflammatory markers compared to control groups.

These findings support its application in treating inflammatory diseases and warrant further investigation into its clinical potential.

Wirkmechanismus

The mechanism of action of 2-[3-(Difluoromethoxy)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .

Vergleich Mit ähnlichen Verbindungen

2-[3-(Trifluoromethyl)phenyl]morpholine (CAS 30914-89-7)

  • Molecular Formula: C₁₁H₁₂F₃NO
  • Key Structural Difference : The trifluoromethyl (–CF₃) group replaces the difluoromethoxy (–OCF₂H) substituent.
  • Properties: Boiling Point: 132°C at 10 Torr .

2-(2,4-Difluorophenyl)morpholine (CID 43350803)

  • Molecular Formula: C₁₀H₁₁F₂NO
  • Key Structural Difference : Fluorine atoms are at the 2- and 4-positions of the phenyl ring, lacking the ether linkage (–O–) present in the target compound.
  • Impact of Substituent : The absence of the ether oxygen reduces polarity, likely decreasing solubility in aqueous environments. The ortho/para fluorine arrangement may sterically hinder interactions with flat binding pockets compared to the meta-substituted difluoromethoxy group .

4-TERT-BUTYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-MORPHOLINE (CAS 119492-01-2)

  • Molecular Formula: C₁₅H₂₀F₃NO
  • Key Structural Difference : A bulky tert-butyl group is attached to the morpholine nitrogen, and the phenyl ring has a –CF₃ substituent.
  • The –CF₃ group, as in Section 2.1, enhances lipophilicity .

Roflumilast (Non-morpholine PDE4 Inhibitor)

  • Comparison : The difluoromethoxy group in roflumilast contributes to high potency and selectivity, suggesting that its presence in 2-[3-(difluoromethoxy)phenyl]morpholine could similarly enhance target engagement in enzyme inhibition contexts .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituent Boiling Point/IC₅₀ Key Properties
This compound C₁₁H₁₃F₂NO₂ –OCF₂H at 3-phenyl N/A High polarity, moderate lipophilicity
2-[3-(Trifluoromethyl)phenyl]morpholine C₁₁H₁₂F₃NO –CF₃ at 3-phenyl 132°C @ 10 Torr High lipophilicity, metabolic stability
2-(2,4-Difluorophenyl)morpholine C₁₀H₁₁F₂NO –F at 2- and 4-phenyl N/A Reduced solubility, steric hindrance
4-TERT-BUTYL-2-[3-(CF₃)phenyl]morpholine C₁₅H₂₀F₃NO –CF₃ at 3-phenyl, –C(CH₃)₃ 305.2°C (predicted) Enhanced steric bulk, high stability
Roflumilast C₁₇H₁₄Cl₂F₂N₂O₃ –OCF₂H in benzamide IC₅₀ = 0.8 nM Potent PDE4 inhibition

Research Implications

  • Electronic Effects : The difluoromethoxy group’s electron-withdrawing nature may enhance binding to electron-rich targets (e.g., enzymes or receptors), whereas –CF₃ offers greater lipophilicity for blood-brain barrier penetration .
  • Metabolic Stability : Compounds with –CF₃ (e.g., 2-[3-(trifluoromethyl)phenyl]morpholine) are likely more metabolically inert than those with –OCF₂H, which may undergo oxidative or hydrolytic degradation .
  • Therapeutic Potential: The structural similarities to roflumilast suggest this compound could be explored for anti-inflammatory or immunomodulatory applications, though empirical validation is needed .

Biologische Aktivität

2-[3-(Difluoromethoxy)phenyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, including neuroprotective effects, anti-inflammatory actions, and interactions with various receptors involved in neurological disorders. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and comparative analyses.

  • Chemical Formula : C11_{11}H12_{12}F2_{2}N\O
  • CAS Number : 1094649-73-6
  • Molecular Weight : 215.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Morpholine derivatives often act as enzyme inhibitors or receptor modulators, affecting pathways related to neurodegenerative diseases and mood disorders .

Neuroprotective Effects

Research indicates that morpholine derivatives, including this compound, exhibit neuroprotective effects. These compounds have been shown to modulate neurotransmitter systems and inhibit enzymes associated with neurodegeneration, such as phospholipase A2 (PLA2) .

Case Study : A study demonstrated that a related morpholine compound improved cognitive function in animal models of Alzheimer's disease by enhancing cAMP signaling pathways .

Antimicrobial Properties

Morpholine derivatives have also been explored for their antimicrobial activities. The presence of the difluoromethoxy group may enhance the compound's efficacy against certain bacterial strains. Preliminary data suggest that this compound exhibits significant antibacterial activity in vitro.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other morpholine derivatives:

Compound NameBiological ActivityNotes
This compound Neuroprotection, AntimicrobialEnhanced lipophilicity due to difluoromethoxy group
Morpholine Antidepressant, AnxiolyticBasic structure with variable substituents
GEBR-32a Cognitive enhancerPDE4D inhibitor with significant memory-enhancing effects

Research Findings

Recent studies have highlighted the potential of this compound in treating conditions related to the central nervous system (CNS). Research has indicated that this compound may selectively inhibit certain receptors involved in mood regulation and neurodegeneration .

  • In Vitro Studies : In vitro assays have shown that this compound can modulate receptor activity effectively, leading to potential therapeutic applications in treating depression and anxiety disorders.
  • In Vivo Studies : Animal studies suggest a dose-dependent response regarding cognitive enhancement and neuroprotection, indicating a promising avenue for further research.

Q & A

Q. How can isotopic labeling (e.g., 2^2H, 13^13C) aid in tracking metabolic pathways?

  • Methodological Answer : Synthesize 2^2H-labeled analogs at the morpholine ring using deuterated reagents (e.g., D2_2O in ring-closing reactions). Administer to hepatocytes and analyze metabolites via 13^13C NMR or LC-HRMS. Identify major Phase I/II metabolites (e.g., glucuronidation at the phenyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Difluoromethoxy)phenyl]morpholine
Reactant of Route 2
2-[3-(Difluoromethoxy)phenyl]morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.